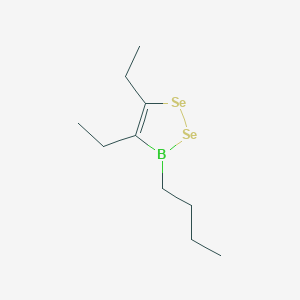
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is a unique organoselenium compound that has garnered interest in various fields of scientific research. This compound features a boron atom bonded to two selenium atoms, forming a heterocyclic ring with butyl and diethyl substituents. Its distinctive structure imparts unique chemical and physical properties, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole typically involves the reaction of organoboron compounds with selenium sources under controlled conditions. One common method includes the reaction of butylboronic acid with diethylselenium in the presence of a catalyst, such as palladium, to facilitate the formation of the diselenaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl and diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: New organoselenium compounds with different alkyl or aryl groups.
Scientific Research Applications
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds are investigated for their antioxidant and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-4,5-diethyl-3H-1,2,3-dithia-1,2,3-borole: Similar structure but with sulfur atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diphosphaborole: Similar structure but with phosphorus atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diborole: Similar structure but with boron atoms instead of selenium.
Uniqueness
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is unique due to the presence of selenium atoms, which impart distinct electronic and chemical properties compared to its sulfur, phosphorus, and boron analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Properties
CAS No. |
103526-15-4 |
|---|---|
Molecular Formula |
C10H19BSe2 |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
3-butyl-4,5-diethyldiselenaborole |
InChI |
InChI=1S/C10H19BSe2/c1-4-7-8-11-9(5-2)10(6-3)12-13-11/h4-8H2,1-3H3 |
InChI Key |
TXDMIIWJLHXPSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C([Se][Se]1)CC)CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



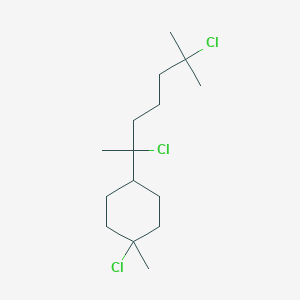
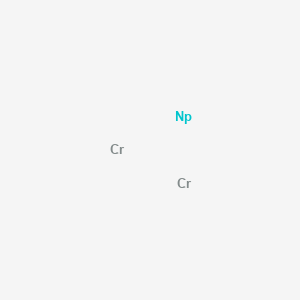


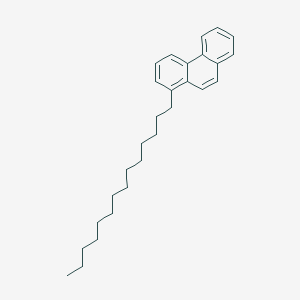


![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
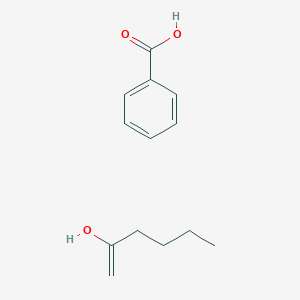
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
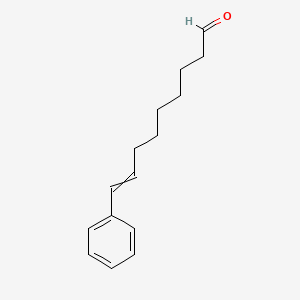
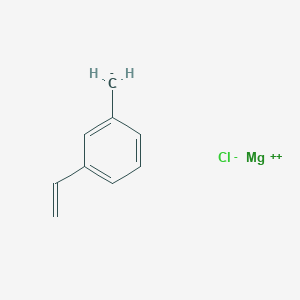
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
